molecular formula C17H17FN4O2S B2920942 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide CAS No. 941943-21-1

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide

Cat. No.: B2920942
CAS No.: 941943-21-1
M. Wt: 360.41
InChI Key: RUDVJXPUZLQJHX-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazin-4-one family, characterized by a bicyclic heteroaromatic core. Its structure includes:

  • 2-position: A methyl substituent, influencing electronic properties and steric interactions.
  • Acetamide side chain: An N-propyl group, contributing to solubility and pharmacokinetic behavior .

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-3-8-19-13(23)9-22-17(24)15-16(25-10(2)20-15)14(21-22)11-4-6-12(18)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDVJXPUZLQJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide is a complex organic compound that belongs to the thiazolo[4,5-d]pyridazine class. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. The unique structural features of this compound, including the fluorophenyl group and acetamide moiety, suggest diverse interactions in biological systems.

Chemical Structure and Properties

The molecular formula for 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide is C20H20FN5O2SC_{20}H_{20}FN_{5}O_{2}S, with a molecular weight of approximately 424.47 g/mol. Its structure includes a thiazole ring fused to a pyridazine ring, which is known for its biological activity.

PropertyValue
Molecular FormulaC20H20FN5O2S
Molecular Weight424.47 g/mol
StructureThiazolo[4,5-d]pyridazine derivative

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in various cancers.

Biological Activity

Research indicates that derivatives of thiazolo[4,5-d]pyridazines exhibit significant biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
  • Neuroprotective Effects : Some thiazolo derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

  • Antitumor Efficacy : A study on structurally similar compounds revealed that they could inhibit the growth of HepG2 liver cancer cells with IC50 values around 1.30 μM. These compounds induced apoptosis and caused cell cycle arrest at the G2/M phase, highlighting their potential as anticancer agents .
  • HDAC Inhibition : Research has shown that fluorinated derivatives can selectively inhibit HDAC3 with improved potency compared to non-fluorinated analogs. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition .
  • Structural Activity Relationship (SAR) : The presence of the fluorophenyl group appears to enhance the biological activity of these compounds by increasing lipophilicity and improving binding affinity to target proteins .

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound in tumor models.
  • Mechanistic Studies : Exploring the precise mechanisms through which this compound exerts its biological effects, particularly its interaction with specific cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The target compound’s thiazolo[4,5-d]pyridazin-4-one core distinguishes it from analogs with pyrimido-oxazin or oxazino-pyrimidine scaffolds:

  • Pyrimido[4,5-d][1,3]oxazin derivatives (e.g., compounds 16a–16e in ): These feature a fused pyrimidine-oxazine system. The oxygen atom in the oxazin ring may alter hydrogen-bonding capacity compared to the sulfur-containing thiazolo ring .
  • Oxazino[4,5-d]pyrimidines (): These exhibit a pyrimidine-oxazine core with substituents like phenyl or piperazine, which may confer distinct electronic and steric profiles .

Key Insight : The thiazolo core’s sulfur atom could enhance metabolic stability compared to oxygenated analogs, though this requires experimental validation.

Substituent Variations

7-Position Substituents

All compared compounds retain the 4-fluorophenyl group at the 7-position, suggesting its critical role in target interaction. For example:

  • N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide (): Replaces the N-propyl group with a 4-chlorophenyl-acetamide, increasing molecular weight (428.87 vs. ~415–420 for the target) and introducing halogen-mediated hydrophobic interactions .
2-Position Modifications
  • However, it increases molecular weight (415.5 g/mol) and nitrogen content compared to the target’s methyl group .
  • 2-Methyl substitution (Target compound): Simplifies synthesis and reduces steric hindrance, possibly favoring membrane permeability.
Acetamide Side Chain
  • N-Propyl group (Target): Balances hydrophobicity and chain flexibility.
  • N-Cyclopentyl (): The bulky cyclopentyl group may hinder absorption but enhance target specificity .
Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₈FN₅O₂S* ~415.5 2-Methyl, N-propyl
N-(4-Chlorophenyl) analog () C₂₀H₁₄ClFN₄O₂S 428.87 2-Methyl, N-(4-chlorophenyl)
Pyrrolidine analog () C₂₀H₂₂FN₅O₂S 415.5 2-Pyrrolidin-1-yl, N-propyl
Pyrimido-oxazin derivative () C₂₇H₃₀N₈O₃ 538.6 Pyrimido-oxazin core, methylpiperazine

*Inferred based on structural similarity to .

Notable Trends:

  • Halogenation (Cl, F) increases molecular weight and lipophilicity.
  • Cyclic amines (pyrrolidine, piperazine) enhance nitrogen content and polarity.

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